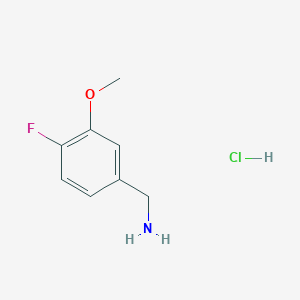
4-(2-Chloro-pyridin-4-ylsulfanyl)-phenylamine
Overview
Description
4-(2-Chloro-pyridin-4-ylsulfanyl)-phenylamine (4-CPSP) is an organic compound that is used in a variety of scientific research applications. It is a member of the pyridine family of compounds, which are widely used in the fields of medicinal chemistry and drug discovery. 4-CPSP is a versatile compound that can be used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects.
Scientific Research Applications
4-(2-Chloro-pyridin-4-ylsulfanyl)-phenylamine has a variety of scientific research applications. It has been studied for its ability to interact with enzymes, and has been used as a tool to study enzyme kinetics and enzyme inhibition. It has also been used to study the structure and function of proteins and nucleic acids. In addition, this compound has been used to study the mechanisms of drug action and drug resistance, and to screen for potential new drugs.
Mechanism of Action
The mechanism of action of 4-(2-Chloro-pyridin-4-ylsulfanyl)-phenylamine is not fully understood. However, it is believed that the compound binds to the active site of an enzyme, causing a conformational change that inhibits its activity. This mechanism of action is similar to that of many other small molecules, such as drugs and toxins.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not fully understood. However, it has been shown to inhibit the activity of several enzymes, including acetylcholinesterase, an enzyme involved in the transmission of nerve signals. In addition, this compound has been shown to have antifungal activity, and to reduce the growth of some bacteria.
Advantages and Limitations for Lab Experiments
4-(2-Chloro-pyridin-4-ylsulfanyl)-phenylamine has several advantages for laboratory experiments. It is a relatively inexpensive compound, and is readily available from chemical suppliers. In addition, it is a relatively stable compound, and is not easily degraded or oxidized. However, it is important to note that this compound is a relatively small molecule, and is therefore not very soluble in water. This can limit its usefulness in certain types of experiments.
Future Directions
There are a number of potential future directions for research on 4-(2-Chloro-pyridin-4-ylsulfanyl)-phenylamine. One area of research is to identify new enzymes that are inhibited by this compound, and to study the mechanism of action of these enzymes. In addition, further research could be done on the biochemical and physiological effects of this compound, and on its potential applications in drug discovery and development. Finally, it would be interesting to study the effects of this compound on other biological systems, such as plants and animals.
properties
IUPAC Name |
4-(2-chloropyridin-4-yl)sulfanylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2S/c12-11-7-10(5-6-14-11)15-9-3-1-8(13)2-4-9/h1-7H,13H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFODJFQLMXAORS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2=CC(=NC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

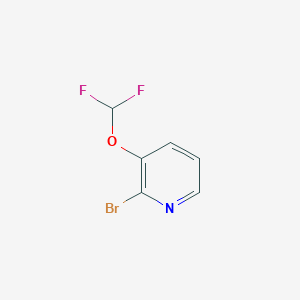
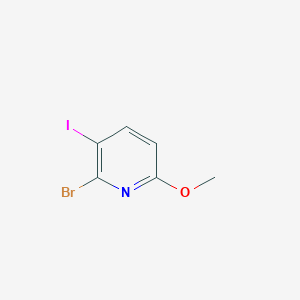
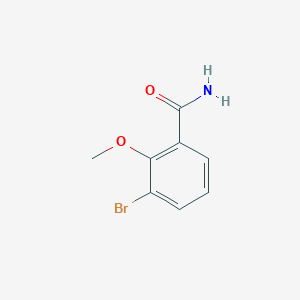
![Carbamic acid, N-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, 4-nitrophenyl ester](/img/structure/B1442345.png)
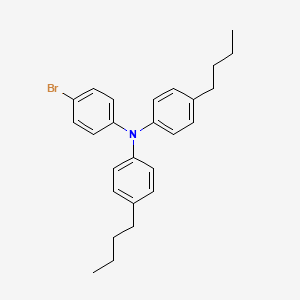
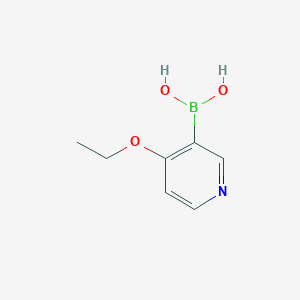
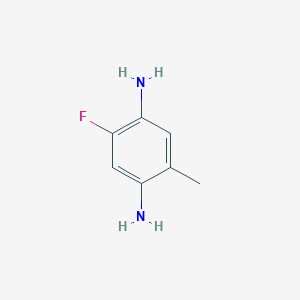
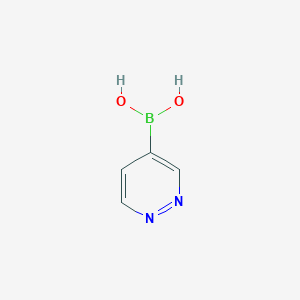
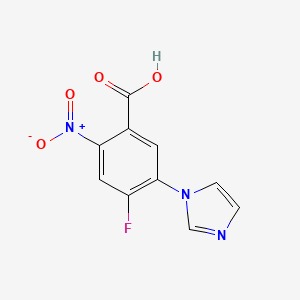

![1,7-Dimethylxanthine-[13C4,15N3] (para-xanthine)](/img/structure/B1442355.png)


